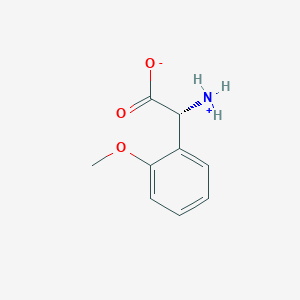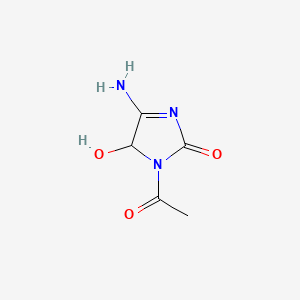
tert-Butyl 4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepane-1-carboxylate: is an organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a tert-butyl ester group, a dimethylcarbamoyl group, and a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 4-(dimethylcarbamoyl)phenyl-1,4-diazepane with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the tert-butyl ester group. The reaction conditions generally include a temperature range of 0-25°C and a reaction time
Propiedades
Fórmula molecular |
C19H29N3O3 |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-(dimethylcarbamoyl)phenyl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)22-12-6-11-21(13-14-22)16-9-7-15(8-10-16)17(23)20(4)5/h7-10H,6,11-14H2,1-5H3 |
Clave InChI |
BWKDHRATIOTQQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=C(C=C2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


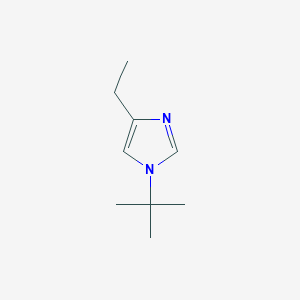
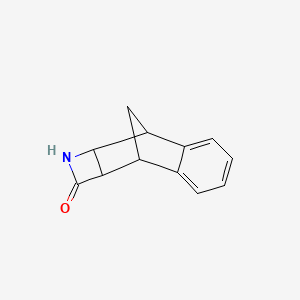
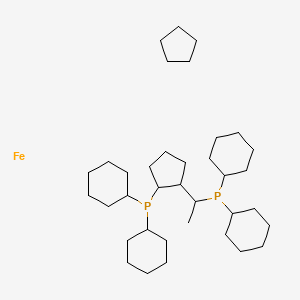
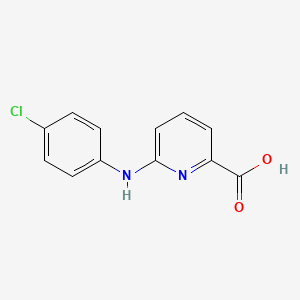
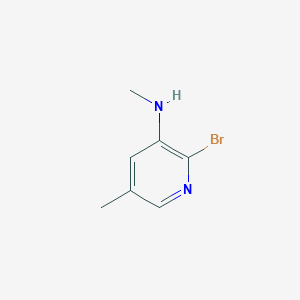
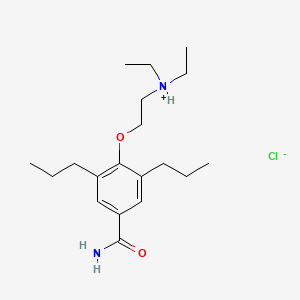

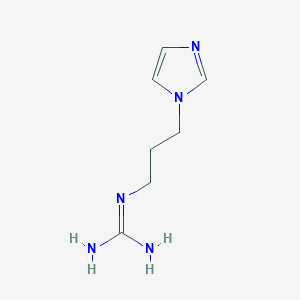

![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B12815728.png)


